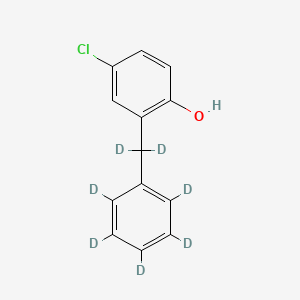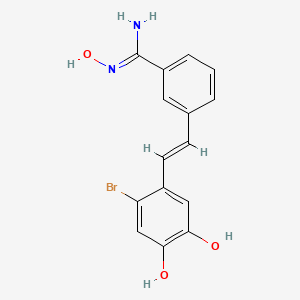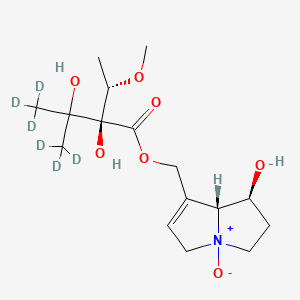
Bliretrigine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Bliretrigine can be synthesized through various synthetic routes. One common method involves the preparation of a mother liquor solution by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . This solution can then be used to prepare in vivo formulations by mixing with polyethylene glycol (PEG300), Tween 80, and distilled water . The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .
Chemical Reactions Analysis
Bliretrigine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of DMSO, this compound can form a clear solution with a concentration of up to 50 mg/mL .
Scientific Research Applications
Bliretrigine has a wide range of scientific research applications. It is primarily used as a sodium channel blocker to study pain relief mechanisms . In chemistry, it is used to investigate the properties and behavior of sodium channels. In biology and medicine, this compound is used to study the effects of sodium channel blockers on cellular processes and pain pathways .
Mechanism of Action
Bliretrigine exerts its effects by blocking sodium channels, which are essential for the generation and propagation of action potentials in neurons . By inhibiting these channels, this compound reduces the excitability of neurons and decreases the transmission of pain signals . The molecular targets of this compound include various subtypes of sodium channels, and its mechanism of action involves binding to the inactive state of these channels .
Comparison with Similar Compounds
Bliretrigine is unique among sodium channel blockers due to its specific molecular structure and high potency in relieving pain . Similar compounds include lamotrigine, which is also a sodium channel blocker used to treat epilepsy and bipolar disorder . this compound is primarily used for pain relief research, whereas lamotrigine has broader clinical applications . Other similar compounds include suzetrigine and cyfluthrin, which also target sodium channels but have different chemical structures and applications .
Properties
CAS No. |
1233229-75-8 |
|---|---|
Molecular Formula |
C20H24N4O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2S)-2-[[1-ethyl-6-(4-methylphenoxy)benzimidazol-2-yl]methylamino]propanamide |
InChI |
InChI=1S/C20H24N4O2/c1-4-24-18-11-16(26-15-7-5-13(2)6-8-15)9-10-17(18)23-19(24)12-22-14(3)20(21)25/h5-11,14,22H,4,12H2,1-3H3,(H2,21,25)/t14-/m0/s1 |
InChI Key |
ZYUAASICHDTDEK-AWEZNQCLSA-N |
Isomeric SMILES |
CCN1C2=C(C=CC(=C2)OC3=CC=C(C=C3)C)N=C1CN[C@@H](C)C(=O)N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC3=CC=C(C=C3)C)N=C1CNC(C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


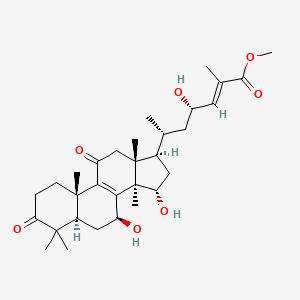
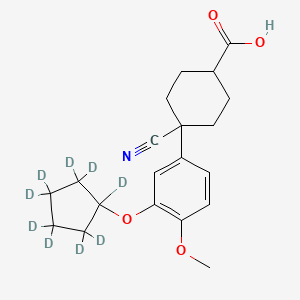
![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
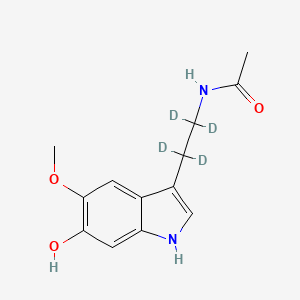
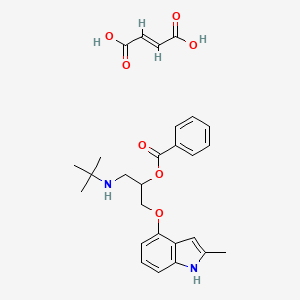
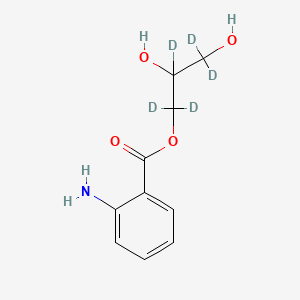
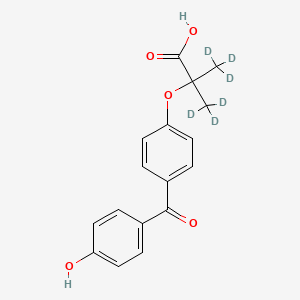

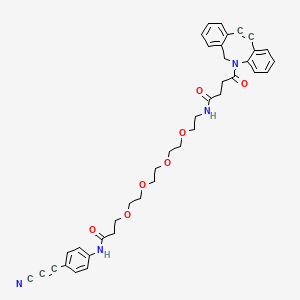
![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)
